Ethyl 2-methyl-4,4,4-trifluorobutyrate

CAS No.: 143484-00-8

Cat. No.: VC7801029

Molecular Formula: C7H11F3O2

Molecular Weight: 184.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 143484-00-8 |

|---|---|

| Molecular Formula | C7H11F3O2 |

| Molecular Weight | 184.16 g/mol |

| IUPAC Name | ethyl 4,4,4-trifluoro-2-methylbutanoate |

| Standard InChI | InChI=1S/C7H11F3O2/c1-3-12-6(11)5(2)4-7(8,9)10/h5H,3-4H2,1-2H3 |

| Standard InChI Key | ANNZGOFOWCNVBU-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(C)CC(F)(F)F |

| Canonical SMILES | CCOC(=O)C(C)CC(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

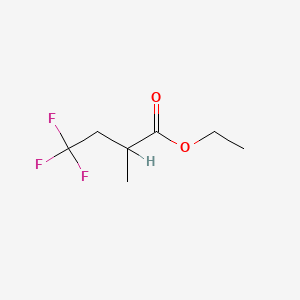

Ethyl 2-methyl-4,4,4-trifluorobutyrate belongs to the class of fluorinated carboxylic acid esters. Its IUPAC name, ethyl 4,4,4-trifluoro-2-methylbutanoate, reflects its structural configuration: a butanoate backbone with a methyl group at the second carbon and a trifluoromethyl group at the terminal carbon . The compound’s molecular structure is defined by the ester functional group (-COO-) linked to an ethyl group and a branched alkyl chain containing fluorine atoms.

Molecular Formula and Isomerism

The compound’s molecular formula, C₇H₁₁F₃O₂, is shared with its structural isomer, ethyl 3-methyl-4,4,4-trifluorobutyrate (CAS 6975-13-9), which differs in the placement of the methyl group on the third carbon . This positional isomerism influences physicochemical properties such as boiling points and reactivity. For instance, while ethyl 2-methyl-4,4,4-trifluorobutyrate boils at 142°C , the 3-methyl isomer’s boiling point remains undocumented in available literature .

Synthesis and Industrial Production

Challenges in Fluorinated Ester Synthesis

Introducing fluorine atoms into organic molecules often requires specialized reagents, such as trifluoromethylating agents (e.g., Ruppert-Prakash reagent). The steric hindrance caused by the methyl and trifluoromethyl groups in ethyl 2-methyl-4,4,4-trifluorobutyrate may necessitate elevated temperatures or prolonged reaction times to achieve satisfactory yields.

Physical and Chemical Properties

Thermodynamic Parameters

Ethyl 2-methyl-4,4,4-trifluorobutyrate exhibits a boiling point of 142°C , which is moderately high compared to non-fluorinated esters (e.g., ethyl butyrate, boiling point 121°C). This elevation is attributed to the polar trifluoromethyl group, which enhances intermolecular van der Waals forces.

Table 1: Key Physical Properties of Ethyl 2-Methyl-4,4,4-Trifluorobutyrate

| Property | Value | Source |

|---|---|---|

| Boiling Point | 142°C | |

| Molecular Weight | 184.16 g/mol | |

| Molecular Formula | C₇H₁₁F₃O₂ | |

| Hazard Classification | Flammable, Irritant |

Reactivity and Stability

As an ester, ethyl 2-methyl-4,4,4-trifluorobutyrate is susceptible to hydrolysis under acidic or basic conditions, yielding 2-methyl-4,4,4-trifluorobutyric acid and ethanol. The electron-withdrawing effect of the trifluoromethyl group stabilizes the carbonyl carbon, potentially slowing hydrolysis rates compared to non-fluorinated analogs.

Related Compounds and Functional Analogues

Ethyl 2-methyl-4,4,4-trifluorobutyrate shares structural similarities with:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume